molecular formula C11H14BrNO2 B566957 4-Bromo-2-ethoxy-N-ethylbenzamide CAS No. 1245563-10-3

4-Bromo-2-ethoxy-N-ethylbenzamide

Cat. No.: B566957
CAS No.: 1245563-10-3
M. Wt: 272.142
InChI Key: ICNPLCHNYJXCQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethoxy-N-ethylbenzamide consists of a benzene ring substituted with a bromine atom, an ethoxy group, and an N-ethyl amide group .

Scientific Research Applications

  • Synthesis of Novel Compounds : It is used in the synthesis of new chemical entities, such as a novel non-peptide CCR5 antagonist, showcasing its potential in medicinal chemistry (H. Bi, 2015).

  • Pharmacokinetic Studies : Although directly related to drug pharmacokinetics, studies involving derivatives of 4-Bromo-2-ethoxy-N-ethylbenzamide provide insights into its behavior in biological systems, which can be crucial for further research applications (P. Lücker et al., 1983).

  • Chromatographic Analysis : The compound is also significant in analytical chemistry, especially in chromatographic studies. For example, the reversed-phase liquid chromatographic retention of N-ethylbenzamides, including derivatives of this compound, has been investigated to understand structure-retention relationships (P. Lehtonen, 1983).

  • Natural Product Research : In the field of natural product chemistry, derivatives of this compound, like nitrogen-containing bromophenols, have been isolated from marine sources, which have shown potent antioxidant activities (Ke-kai Li et al., 2012).

  • Polymer Chemistry : It's also used in polymer chemistry, for instance, in the high-yield synthesis of functionalized alkoxyamine initiators, demonstrating its utility in the development of block copolymers (Y. Miura et al., 1999).

  • Metabolic Studies : Understanding the metabolic pathways of related compounds provides insights into how this compound might be metabolized in biological systems, which is crucial for its application in drug design and toxicology (H. Carmo et al., 2005).

Properties

IUPAC Name

4-bromo-2-ethoxy-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-6-5-8(12)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNPLCHNYJXCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681834
Record name 4-Bromo-2-ethoxy-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-10-3
Record name Benzamide, 4-bromo-2-ethoxy-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethoxy-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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